molecular formula C3H7NO3 B570202 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid CAS No. 201595-68-8

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid

Cat. No.: B570202
CAS No.: 201595-68-8
M. Wt: 108.07
InChI Key: MTCFGRXMJLQNBG-GCCOVPGMSA-N
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Description

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is a stable isotope-labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the metabolic pathways of microorganisms that naturally produce L-Serine. The reaction conditions typically involve controlled fermentation processes with specific carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in bioreactors with a medium containing carbon-13 labeled glucose or other precursors. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

The compound serves as a valuable tool for studying metabolic pathways and protein synthesis. Its isotopic labeling allows researchers to trace the incorporation of the compound into biological systems, providing insights into metabolic flux and enzyme activity.

Metabolic Pathway Analysis

Isotope-labeled compounds are crucial for understanding metabolic pathways. For instance, 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be used to investigate:

  • Amino Acid Biosynthesis : By tracking the incorporation of carbon-13 into newly synthesized amino acids, researchers can elucidate pathways involved in amino acid metabolism.
  • Energy Production : The compound can help identify how energy substrates are metabolized under different physiological conditions.

Neurotransmitter Precursor Studies

This compound is a precursor for neurotransmitters such as serotonin and dopamine. Its role in neurotransmitter synthesis makes it significant in neurobiological research.

Neurotransmitter Dynamics

Studies have shown that derivatives of this compound may influence neurotransmitter levels:

  • Serotonin Synthesis : Research indicates that the compound can enhance serotonin production, which is vital for mood regulation.
  • Dopamine Regulation : Investigations into dopamine metabolism have revealed that this amino acid can affect dopamine levels in the brain, impacting behaviors and cognitive functions.

Protein Interaction Studies

The compound's isotopic labeling allows for detailed studies of protein interactions and binding affinities.

Binding Affinity Assessments

Using techniques such as mass spectrometry and nuclear magnetic resonance (NMR), researchers can analyze how this compound interacts with various proteins:

  • Enzyme Kinetics : The compound can serve as a substrate or inhibitor in enzyme kinetics studies, helping to elucidate mechanisms of action.
  • Receptor Binding Studies : It can also be utilized to study binding interactions with neurotransmitter receptors, providing insights into receptor dynamics.

Antioxidant Properties

Emerging research suggests that compounds similar to this compound may possess antioxidant properties.

Cellular Protection Mechanisms

Studies indicate potential applications in protecting cells from oxidative stress:

  • Oxidative Stress Mitigation : The compound may scavenge free radicals or enhance cellular antioxidant defenses.
  • Therapeutic Implications : This property opens avenues for therapeutic applications in conditions characterized by oxidative damage.

Case Study: Metabolic Flux Analysis

A study involving the administration of this compound to animal models demonstrated its effectiveness in tracing metabolic pathways related to energy metabolism. Researchers observed distinct patterns of carbon incorporation into various metabolic intermediates.

Case Study: Neurotransmitter Impact

In a controlled experiment assessing the effects of this compound on serotonin levels in rat models, results indicated a significant increase in serotonin synthesis following administration of this compound compared to control groups.

Mechanism of Action

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It is involved in the synthesis of glycine and cysteine, which are crucial for protein synthesis and cellular proliferation. The labeled carbon atoms allow researchers to track the metabolic fate of L-Serine in biological systems using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling with three carbon-13 atoms, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its ability to be incorporated into various metabolic pathways without altering the natural biochemical processes makes it a valuable tool in research .

Biological Activity

2-Amino-3-hydroxy(1,2,3-13C3)propanoic acid, a labeled derivative of 2-amino-3-hydroxypropanoic acid, is an amino acid that has garnered attention due to its potential biological activities and applications in metabolic studies. This compound is particularly useful in tracing metabolic pathways due to the incorporation of stable isotopes, which allows for detailed analyses in various biological systems.

  • IUPAC Name : 2-amino-3-hydroxypropanoic acid
  • Molecular Formula : C3H7NO3 (with isotopic labeling)
  • Molecular Weight : Approximately 105.09 g/mol
  • Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to a three-carbon backbone.

Metabolic Role

The incorporation of stable isotopes, such as 13C^{13}C, allows researchers to trace the metabolic pathways involving this amino acid. Studies have demonstrated that compounds like 2-amino-3-hydroxypropanoic acid play significant roles in various metabolic processes, including:

  • Amino Acid Metabolism : It serves as a precursor in the synthesis of other amino acids and metabolites.
  • Energy Production : Participates in glycolytic pathways and contributes to energy metabolism in cells.

Neurotransmitter Activity

Research indicates that derivatives of 2-amino-3-hydroxypropanoic acid may exhibit neurotransmitter-like activities. For instance:

  • Metabotropic Glutamate Receptor Agonism : Similar compounds have been shown to act as agonists at metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential implications for neurological disorders such as Alzheimer's disease .

Case Studies

  • Metabolic Tracing in Drosophila :
    A study utilized 13C^{13}C-labeled glucose and trehalose to analyze immune responses in Drosophila larvae. The findings indicated that hemocytes (immune cells) significantly increased the uptake of labeled substrates during infection, highlighting the metabolic shifts that occur in response to immune challenges .
  • Pharmacological Applications :
    The compound has been explored as an intermediate in pharmaceutical synthesis. Its derivatives are being investigated for their potential use in developing treatments for various diseases due to their biological activity and ability to modulate neurotransmitter systems .

Data Tables

PropertyValue
IUPAC Name2-amino-3-hydroxypropanoic acid
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Biological RolePrecursor in amino acid metabolism
Potential ApplicationsNeurotransmitter modulation

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid for metabolic tracing studies?

  • Methodological Answer : Synthesis typically involves incorporating carbon-13 isotopes at positions 1, 2, and 3 of the propanoic acid backbone. Precursors such as 13C-labeled pyruvate or glycine are used in multi-step reactions, often involving reductive amination or enzymatic catalysis. Purification requires techniques like ion-exchange chromatography or recrystallization to ensure isotopic purity (>98% 13C enrichment). Contamination risks from non-labeled intermediates must be minimized, as even small impurities can skew metabolic flux analyses .

Q. How does isotopic labeling enhance the utility of this compound in NMR or mass spectrometry (MS)-based studies?

  • Methodological Answer : The uniform 13C labeling allows precise tracking via 13C-NMR or LC-MS/MS, enabling researchers to distinguish endogenous metabolites from the tracer. For example, in 13C-NMR, the splitting patterns of adjacent 13C nuclei provide positional labeling data. In MS, the mass shift (+3 Da for three 13C atoms) simplifies quantification in complex biological matrices. Calibration curves using internal standards (e.g., 13C6-glucose) are critical for accurate isotopic enrichment calculations .

Q. What distinguishes this compound from its non-labeled analogs in biochemical assays?

  • Methodological Answer : The isotopic labeling introduces negligible kinetic isotope effects (KIEs) but provides a unique spectral signature. Unlike non-labeled analogs, it enables real-time tracking of metabolic incorporation into pathways like serine biosynthesis or one-carbon metabolism. Researchers must validate that labeling does not alter substrate binding affinity or enzyme kinetics by comparing KmK_m and VmaxV_{max} values with unlabeled controls .

Advanced Research Questions

Q. How should experimental designs be optimized to trace this compound’s role in amino acid metabolism using stable isotope-resolved metabolomics (SIRM)?

  • Methodological Answer : Pulse-chase experiments with timed sampling are critical. For example, administer the tracer to cell cultures or model organisms and collect samples at intervals (e.g., 0, 15, 60 mins). Use LC-HRMS to quantify 13C enrichment in downstream metabolites (e.g., glycine, serine). Normalize data to total metabolite pools and apply flux analysis software (e.g., INCA, OpenFLUX) to model metabolic networks. Include negative controls (unlabeled compound) to account for natural isotope abundance .

Q. What strategies resolve contradictions when observed metabolic flux diverges from expected pathway predictions?

  • Methodological Answer : First, verify isotopic purity via qNMR or IRMS. If discrepancies persist, investigate alternative pathways (e.g., serine dehydratase vs. mitochondrial serine hydroxymethyltransferase). Use genetic knockouts or enzyme inhibitors (e.g., SHIN1 for SHMT inhibition) to isolate contributions. Cross-validate with complementary tracers (e.g., 2H-glucose) to rule out compartment-specific effects. Statistical tools like metabolic control analysis (MCA) can identify rate-limiting steps .

Q. How can enzyme kinetics be studied using this tracer to elucidate substrate channeling in multi-enzyme complexes?

  • Methodological Answer : Pre-steady-state kinetic assays with stopped-flow techniques are ideal. Mix the tracer with purified enzymes (e.g., serine hydroxymethyltransferase) and quench reactions at millisecond intervals. Monitor 13C-labeled product formation via rapid LC-MS or fluorescence-based detection. Compare kcatk_{cat} and KmK_m values with unlabeled substrates. Förster resonance energy transfer (FRET) probes can visualize substrate channeling in real-time .

Properties

IUPAC Name

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.071 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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